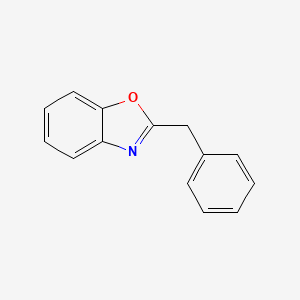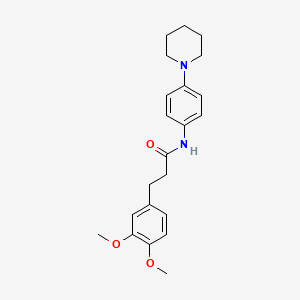![molecular formula C14H15FN6O2S B4618679 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide-containing compounds, such as the one , involves complex chemical processes aimed at achieving high specificity and potency. For instance, the synthesis and biological evaluation of sulfonamide derivatives have been extensively studied to identify potent and selective inhibitors with acceptable pharmacokinetic profiles (Penning et al., 1997). These methodologies often involve multi-step reactions, starting from specific precursors to achieve the desired sulfonamide compound with the targeted biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the target compound, is critical for their biological activity. The structural characterization often involves single-crystal diffraction techniques, providing insights into the molecule's conformation and spatial arrangement. Isostructural analyses reveal the planarity and conformational preferences of such molecules, which are essential for their biological interactions (Kariuki, Abdel-Wahab, El‐Hiti, 2021).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, contributing to their wide range of biological activities. Their reactivity can be explored through different synthetic pathways, including transannulation reactions that allow for the construction of complex heterocyclic structures, demonstrating the compounds' versatility and reactivity (Yadagiri et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through rigorous testing. These properties are vital for understanding the compound's behavior in biological systems and its potential for drug development. The crystalline structure, in particular, provides valuable information on the molecular interactions and stability of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are central to the compound's application in drug design and development. Studies focusing on the synthesis, reactivity, and biological evaluation of sulfonamide derivatives contribute to our understanding of these compounds' chemical behavior and potential therapeutic value (Patel, Variya, Patel, 2024).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
A notable research direction has been the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds demonstrated significant cytotoxicity, suggesting potential for further investigation as lead molecules in cancer research. The synthesis process also revealed that these compounds exhibit superior carbonic anhydrase inhibitory activity compared to reference compounds, indicating their potential for diverse therapeutic applications (Kucukoglu et al., 2016).
Biological Evaluation
The biological evaluation of pyrazoline benzensulfonamides has also been a focus, with studies highlighting their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These compounds have shown low cytotoxicity and potential tumor selectivity, making them candidates for developing novel inhibitors for these enzymes. The dual pharmacophore approach, combining pyrazoline and sulfonamide functionalities, has been instrumental in achieving potent bioactivity with minimal adverse effects (Ozmen Ozgun et al., 2019).
Antimicrobial and Antifungal Activities
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial and antifungal activities. The synthesis of these compounds through various chemical reactions has led to the discovery of compounds with high activity against different microbial strains. This line of research opens new avenues for the development of potent antimicrobial agents (Azab et al., 2013).
Antitumor and Enzyme Inhibition
Sulfonamide derivatives have been synthesized for the purpose of studying their antiproliferative activities against various cell lines, including HeLa and C6. These studies have identified several compounds with broad-spectrum antitumor activity, comparable to commonly used anticancer drugs. Additionally, these compounds have been evaluated for their inhibition of tumor-associated carbonic anhydrase IX, revealing leads for potentially selective antitumor agents (Mert et al., 2014).
Eigenschaften
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2S/c1-9-13(10(2)18-17-9)24(22,23)20-14-16-8-21(19-14)7-11-5-3-4-6-12(11)15/h3-6,8H,7H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGCFAUCKBYXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B4618596.png)
![N-[2-(3-chlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4618599.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)



![benzyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]glycinate](/img/structure/B4618625.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)
![4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4618643.png)
![3-({[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4618651.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4618657.png)
![3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile](/img/structure/B4618669.png)

